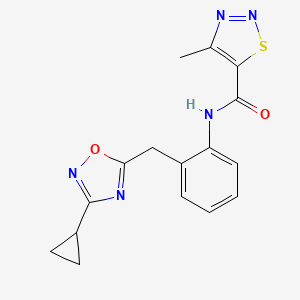
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with several functional groups:
- Thiadiazole ring
- Oxadiazole ring
- Cyclopropyl group
These structural components suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies indicate that thiadiazole derivatives exhibit significant anticancer activities. The compound may share similar properties due to the presence of the thiadiazole moiety. Research has shown that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thiadiazole and oxadiazole rings have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
- Cytotoxicity : In vitro studies have demonstrated that thiadiazole derivatives can decrease the viability of various cancer cell lines, including human leukemia and breast cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against various pathogens due to its ability to disrupt microbial cell processes.
- Mechanisms : The antimicrobial action is often attributed to the interference with nucleic acid synthesis or enzyme inhibition within microbial cells.
- Research Findings : Studies have shown that certain thiadiazole compounds can effectively reduce the growth of bacteria and fungi in vitro .
Study 1: Anticancer Efficacy
A study published in PMC explored the efficacy of a series of thiadiazole derivatives against different cancer models. The findings indicated that these compounds significantly reduced tumor growth in xenograft models and demonstrated low toxicity in normal cells .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial effects, a derivative containing a similar oxadiazole structure was tested against common bacterial strains. The results showed substantial inhibition of bacterial growth, suggesting potential therapeutic applications in infectious diseases .
The biological activity of this compound likely involves:
- Targeting Specific Enzymes : The compound may bind to enzymes involved in DNA replication or repair.
- Inducing Apoptosis : By disrupting cellular signaling pathways, it may trigger programmed cell death in cancerous cells.
Propriétés
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9-14(24-21-19-9)16(22)17-12-5-3-2-4-11(12)8-13-18-15(20-23-13)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNHLWBGPRDAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













